molecular formula C16H15FINO3 B5614649 3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzaldehyde oxime

3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzaldehyde oxime

Cat. No.: B5614649
M. Wt: 415.20 g/mol
InChI Key: BTIZKHLZZMLTEY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzaldehyde oxime, also known as EFIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFIO is a derivative of benzaldehyde oxime and is synthesized through a multi-step process.

Safety and Hazards

Sigma-Aldrich provides “3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde” as-is and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FINO3/c1-2-21-15-8-12(9-19-20)7-14(18)16(15)22-10-11-4-3-5-13(17)6-11/h3-9,20H,2,10H2,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIZKHLZZMLTEY-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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